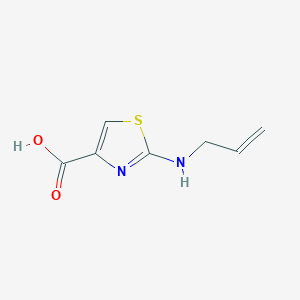
2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms. The carboxylic acid group would introduce polarity to the molecule, and the double bond in the prop-2-enyl group could potentially participate in conjugation with the aromatic ring, depending on the exact structure .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid” could participate in a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation. The amino group could be involved in reactions such as the formation of amides, imines, or other nitrogen-containing functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. The carboxylic acid group would likely make the compound acidic and polar, which could affect its solubility in different solvents .Applications De Recherche Scientifique
1. Biomarker for Cyanide Exposure
ATCA (2-amino-2-thiazoline-4-carboxylic acid) is recognized as a potential biomarker for assessing cyanide exposure. This identification stems from its stability in biological matrices, consistent recovery rates, and relatively low endogenous concentrations. Studies show that plasma concentrations of ATCA are significantly higher in smokers compared to non-smokers, which supports its role as an indicator of past cyanide exposure and emphasizes the need for further research to validate ATCA as a reliable marker for cyanide exposure (Logue et al., 2009).
2. Bioavailability Studies in Drug Formulation
The compound is utilized in bioavailability studies, as illustrated by research on Cefixime, an antibiotic. A study aimed to compare the bioavailability of a new Cefixime tablet preparation with a reference formulation, revealing no significant differences in maximum plasma concentration and area under the plasma concentration-time curve between the two formulations. This highlights the application of 2-amino-4-thiazolyl derivatives in pharmaceutical bioavailability assessments and the importance of thorough pharmacokinetic studies to ensure drug efficacy and safety (Zakeri-milani et al., 2008).
3. Role in Metabolic and Genetic Studies
Thiazole derivatives, such as 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid, are instrumental in metabolic and genetic studies. For instance, propionic acidemia, a disorder involving the metabolism of amino acids and fatty acids, showcases the significance of studying such compounds. This condition, characterized by deficiency of propionyl-CoA carboxylase, leads to the accumulation of propionic acid and its derivatives. Research indicates that propionic acidemia can result in a range of complications including metabolic acidosis, organ damage, and neurological disorders. Therefore, understanding the role of related compounds like this compound in metabolic pathways is vital for diagnosing, managing, and potentially treating conditions like propionic acidemia and other metabolic disorders (Hamilton et al., 1995).
Orientations Futures
Propriétés
IUPAC Name |
2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-2-3-8-7-9-5(4-12-7)6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXNEZRETDHIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CS1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2643737.png)
![{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride](/img/structure/B2643739.png)


![2-[[1-(2,2-Difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetic acid](/img/structure/B2643745.png)




![2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2643750.png)
![3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2643753.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2643755.png)
![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2643759.png)
![1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2643760.png)